molecular formula C18H13FN4S2 B2586688 4-fluorophenyl 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide CAS No. 478247-58-4

4-fluorophenyl 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide

Cat. No. B2586688
M. Wt: 368.45
InChI Key: PRZBLJFTWNTNJY-UHFFFAOYSA-N
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Description

4-fluorophenyl 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide is a useful research compound. Its molecular formula is C18H13FN4S2 and its molecular weight is 368.45. The purity is usually 95%.
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Scientific Research Applications

Chemical Reactions and Molecular Structure

  • A study described the reaction of a similar compound, 3-methyl-1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]-4-[(phenylimino)methyl]-1H-pyrazol-5-ol, with heterocyclic CH acids, resulting in the formation of substituted 1-(pyrimidin-4-yl)pyrazole and aniline (Erkin & Ramsh, 2014).
  • Another study on a related compound, 4,6-bis(methylsulfanyl)-1-phthalimidopropyl-1H-pyrazolo[3,4-d]pyrimidine, revealed an unusual folded molecular conformation due to intramolecular C-H.pi interactions (Avasthi et al., 2003).

Crystallography and Molecular Interactions

  • A crystallographic study of 1-(4-fluorophenyl)-5-methylsulfonyl-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine showed specific hydrogen bonding patterns and molecular conformations, providing insights into molecular interactions (Sagar et al., 2017).
  • A dimeric layered structure of a similar compound, 6-methylsulfanyl-1-(3-phenylpropyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one, was identified, indicating the absence of intramolecular stacking in the crystalline state (Avasthi et al., 2002).

Theoretical Studies on Molecular Properties

  • Theoretical studies on the conformational stabilities and intramolecular π–π interaction energies of pyrazolo[3,4-d]pyrimidine derivatives were conducted, providing insights into their molecular dynamics and interactions (Yadava et al., 2011).

Applications in Chemistry and Pharmacology

  • Iron(II) complexes of 4-sulfanyl-, 4-sulfinyl- and 4-sulfonyl-2,6-dipyrazolylpyridine ligands showed significant spin-crossover and crystallographic phase changes, indicating potential applications in materials science (Cook et al., 2015).
  • Novel pyrazoles were synthesized for potential medicinal applications, highlighting the pharmaceutical relevance of pyrazolo[3,4-d]pyrimidine derivatives (Thangarasu et al., 2019).

properties

IUPAC Name

4-(4-fluorophenyl)sulfanyl-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN4S2/c1-24-18-21-16-15(11-20-23(16)13-5-3-2-4-6-13)17(22-18)25-14-9-7-12(19)8-10-14/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRZBLJFTWNTNJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=NN2C3=CC=CC=C3)C(=N1)SC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluorophenyl 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide

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